molecular formula C11H11N3OS2 B12249340 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone

Cat. No.: B12249340
M. Wt: 265.4 g/mol
InChI Key: LFQGNALEEWQUQX-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one is a compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 1-(4-methylphenyl)ethan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an ethanol solvent .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as urease, by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit urease and other enzymes sets it apart from other similar compounds .

Properties

Molecular Formula

C11H11N3OS2

Molecular Weight

265.4 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C11H11N3OS2/c1-7-2-4-8(5-3-7)9(15)6-16-11-14-13-10(12)17-11/h2-5H,6H2,1H3,(H2,12,13)

InChI Key

LFQGNALEEWQUQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)N

Origin of Product

United States

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